![molecular formula C25H15ClN4 B13768503 Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)- CAS No. 5516-20-1](/img/structure/B13768503.png)
Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile is a complex organic compound with the molecular formula C25H15ClN4 and a molecular weight of 406.9 g/mol. This compound is known for its unique structural features, which include a chlorophenyl group, a vinyl group, and a naphtho[1,2-d]triazol-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves several steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Vinyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable vinylating agent under basic conditions to form the 4-chlorophenyl vinyl intermediate.
Cyclization with Naphtho[1,2-d]triazole: The intermediate is then reacted with naphtho[1,2-d]triazole under acidic conditions to form the desired product.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-benzotriazol-2-yl)benzonitrile: This compound has a similar structure but lacks the naphtho moiety, which may result in different chemical and biological properties.
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]imidazol-2-yl)benzonitrile: This compound contains an imidazole ring instead of a triazole ring, which can affect its reactivity and biological activity.
属性
CAS 编号 |
5516-20-1 |
|---|---|
分子式 |
C25H15ClN4 |
分子量 |
406.9 g/mol |
IUPAC 名称 |
5-benzo[e]benzotriazol-2-yl-2-[(E)-2-(4-chlorophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C25H15ClN4/c26-21-11-6-17(7-12-21)5-8-18-9-13-22(15-20(18)16-27)30-28-24-14-10-19-3-1-2-4-23(19)25(24)29-30/h1-15H/b8-5+ |
InChI 键 |
VZMOHDAVPDNZFE-VMPITWQZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)/C=C/C5=CC=C(C=C5)Cl)C#N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)C=CC5=CC=C(C=C5)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


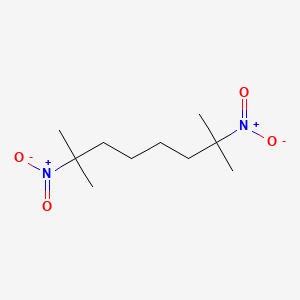

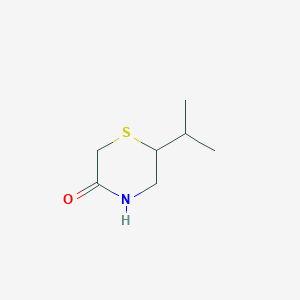

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
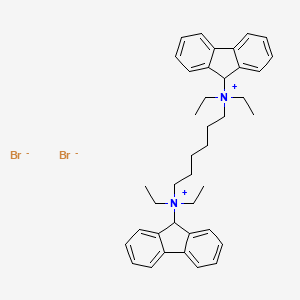
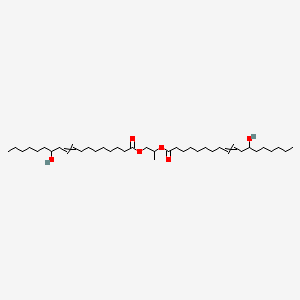
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)

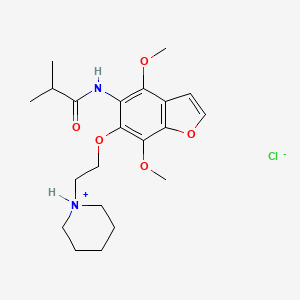
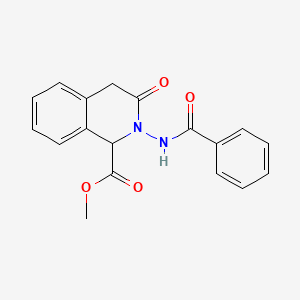
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

